molecular formula C17H24N4OS B603842 2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol CAS No. 496038-08-5

2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B603842
CAS No.: 496038-08-5
M. Wt: 332.5g/mol
InChI Key: GKRQYYVRWSTHOQ-DJKKODMXSA-N
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Description

2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that features a phenolic core substituted with bulky tert-butyl groups and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves multi-step organic reactions. One common route starts with the alkylation of 2,6-ditert-butylphenol to introduce the tert-butyl groups. This is followed by the formation of the triazole ring through a cyclization reaction involving a thiol and a suitable azide precursor. The final step involves the condensation of the triazole derivative with the phenolic compound under controlled conditions to form the imino linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, thereby scavenging free radicals and exhibiting antioxidant activity. The triazole moiety can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is unique due to the presence of both the bulky tert-butyl groups and the triazole moiety, which confer distinct chemical and biological properties. This combination enhances its stability and reactivity, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

4-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-16(2,3)12-7-11(8-13(14(12)22)17(4,5)6)9-19-21-10-18-20-15(21)23/h7-10,22H,1-6H3,(H,20,23)/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRQYYVRWSTHOQ-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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